6-Bromomethyl-2,3-dimethoxy-quinoxaline
CAS No.: 69722-51-6
Cat. No.: VC14247139
Molecular Formula: C11H11BrN2O2
Molecular Weight: 283.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 69722-51-6 |
|---|---|
| Molecular Formula | C11H11BrN2O2 |
| Molecular Weight | 283.12 g/mol |
| IUPAC Name | 6-(bromomethyl)-2,3-dimethoxyquinoxaline |
| Standard InChI | InChI=1S/C11H11BrN2O2/c1-15-10-11(16-2)14-9-5-7(6-12)3-4-8(9)13-10/h3-5H,6H2,1-2H3 |
| Standard InChI Key | LWUBGAGJHJXVDJ-UHFFFAOYSA-N |
| Canonical SMILES | COC1=NC2=C(C=C(C=C2)CBr)N=C1OC |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
6-Bromomethyl-2,3-dimethoxy-quinoxaline consists of a bicyclic quinoxaline backbone—a fusion of a benzene ring and a pyrazine ring. The methoxy (-OCH) groups at positions 2 and 3 enhance electron density, while the bromomethyl (-CHBr) group at position 6 introduces a reactive site for nucleophilic substitutions . The molecular formula is inferred as , with a molecular weight of approximately 283.12 g/mol.
Spectroscopic Data
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct proton environments:
-
Aromatic protons: Resonances between 7.2–7.8 ppm for H-5, H-7, and H-8 .
-
Bromomethyl group: A singlet for the methylene (-CHBr) protons at 4.5 ppm .
Infrared (IR) spectroscopy shows absorption bands for C-Br (600–700 cm) and C-O (1220 cm) stretches .
Synthesis and Manufacturing Processes
Key Synthetic Routes
The synthesis of 6-bromomethyl-2,3-dimethoxy-quinoxaline follows a two-step protocol :
-
Quinoxaline core formation: Condensation of o-phenylenediamine with glyoxal derivatives under acidic conditions.
-
Functionalization:
-
Methoxylation at positions 2 and 3 using methylating agents.
-
Bromination at position 6 via radical or electrophilic substitution.
-
Optimization Strategies
-
Solvent: Dimethylformamide (DMF) facilitates solubility and reactivity .
-
Catalyst: Cesium carbonate (CsCO) enhances nucleophilic substitution with thiols .
Table 1: Reaction Conditions for Derivatives Synthesis
| Derivative | Thiol Reagent | Yield (%) | Purification Method |
|---|---|---|---|
| 2a | 4-Methoxythiophenol | 83 | Recrystallization |
| 2b | 3,4-Dichlorothiophenol | 89 | Filtration |
| 2e | Pyridine-2-thiol | 75 | Column Chromatography |
Applications in Medicinal Chemistry
Lead Compound Development
The bromomethyl group enables facile derivatization:
-
Thioether formation: Reaction with arylthiols yields analogs with enhanced antiviral potency .
-
Cross-coupling reactions: Suzuki-Miyaura couplings introduce aromatic moieties for tuning pharmacokinetic properties.
Structure-Activity Relationships (SAR)
-
Methoxy groups: Critical for maintaining planar geometry and binding affinity .
-
Bromomethyl position: Position 6 optimizes steric compatibility with viral capsid pockets .
Comparative Analysis with Related Quinoxaline Derivatives
Table 2: Structural and Functional Comparisons
Future Research Directions
-
Mechanistic studies: Elucidate precise viral inhibition pathways via cryo-EM or X-ray crystallography.
-
Derivative libraries: Synthesize analogs with fluorinated or chiral substituents to enhance selectivity.
-
In vivo models: Evaluate pharmacokinetics and efficacy in murine CVB5 infection models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume